molecular formula C8H8O8 B031561 1,2,3,4-Cyclobutanetetracarboxylic acid CAS No. 53159-92-5

1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No.: B031561
CAS No.: 53159-92-5
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
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Description

Norcamphor, also known as bicyclo[2.2.1]heptan-2-one, is an organic compound classified as a bicyclic ketone. It is an analog of camphor but lacks the three methyl groups present in camphor. Norcamphor is a colorless solid at room temperature and is commonly used as a building block in organic synthesis .

Mechanism of Action

Target of Action

1,2,3,4-Cyclobutanetetracarboxylic acid primarily targets metal ions, particularly cobalt (II) ions . The compound forms a complex with these ions under hydrothermal conditions . This interaction plays a crucial role in the compound’s function and its applications in various fields.

Mode of Action

The compound interacts with its targets by forming a complex. Specifically, it acts as a capping ligand in the preparation of gold colloids . This interaction results in changes to the structure of the targeted ions, influencing their properties and behaviors .

Biochemical Pathways

It’s known that the compound can form complexes with alkali metal ions . These complexes have been synthesized and crystallographically characterized, indicating that the compound may influence the properties and behaviors of these ions .

Pharmacokinetics

It’s soluble in methanol , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role as a capping ligand in the preparation of gold colloids . The formation of these colloids can influence the properties of the targeted ions, potentially leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms a complex with cobalt (II) ions under hydrothermal conditions . This suggests that temperature and pressure may play a role in its function. Additionally, the compound’s solubility in methanol indicates that the presence of certain solvents can also affect its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcamphor is typically synthesized from norbornene. The process involves the formation of 2-exo-norbornyl formate, which is then oxidized to produce norcamphor. The detailed steps are as follows :

  • Formation of 2-exo-Norbornyl Formate:

    • Norbornene is reacted with formic acid under reflux conditions for about 4 hours.
    • The resulting solution is distilled to remove excess formic acid, yielding 2-exo-norbornyl formate.
  • Oxidation to Norcamphor:

    • The 2-exo-norbornyl formate is dissolved in acetone and cooled with an ice bath.
    • Chromic acid solution is added dropwise to the mixture, maintaining the reaction temperature between 20-30°C.
    • The reaction mixture is stirred overnight, and the product is purified through distillation.

Industrial Production Methods: Industrial production of norcamphor follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Norcamphor undergoes various chemical reactions, including oxidation, reduction, and substitution :

  • Oxidation:

    • Norcamphor can be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated products at different carbon positions.
  • Reduction:

    • Norcamphor can be reduced to norborneol using reducing agents such as sodium borohydride.
  • Substitution:

    • Norcamphor can undergo substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, cytochrome P450 enzymes.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

  • Hydroxylated norcamphor derivatives.
  • Norborneol.
  • Substituted norcamphor derivatives.

Scientific Research Applications

Norcamphor has several applications in scientific research :

  • Chemistry:

    • Used as a building block in organic synthesis.
    • Precursor to norborneols and other bicyclic compounds.
  • Biology:

    • Studied for its interactions with enzymes such as cytochrome P450.
  • Medicine:

    • Potential applications in drug development due to its structural similarity to camphor.
  • Industry:

    • Used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

  • Camphor (bicyclo[2.2.1]heptan-2-one with three methyl groups).
  • Borneol (a bicyclic alcohol derived from camphor).
  • Fenchone (a bicyclic ketone similar to camphor).

Norcamphor’s unique structure makes it a valuable compound in various fields of research and industry, offering distinct advantages over its analogs.

Properties

IUPAC Name

cyclobutane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBACXRQKTCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967681
Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53159-92-5, 720-21-8
Record name NSC 131453
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Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Record name 1,2,3,4-Cyclobutanetetracarboxylic Acid
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Synthesis routes and methods

Procedure details

The resultant tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml) were added to a 5-liter flask; reacted at a controlled temperature of 85° C. for 24 hours; cooled to room temperature; concentrated; and dried to obtain cyclobutane-1,2,3,4-tetracarboxylic acid (870 g, 3.75 mol).
Quantity
1224 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 2
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 3
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 4
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 5
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 6
1,2,3,4-Cyclobutanetetracarboxylic acid

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